molecular formula C18H31NO2 B14283812 2,5-Bis(hexyloxy)aniline CAS No. 159539-53-4

2,5-Bis(hexyloxy)aniline

Cat. No.: B14283812
CAS No.: 159539-53-4
M. Wt: 293.4 g/mol
InChI Key: YADACKYMINHBDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Bis(hexyloxy)aniline: is an organic compound characterized by the presence of two hexyloxy groups attached to the 2 and 5 positions of an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(hexyloxy)aniline typically involves the alkylation of 2,5-dihydroxyaniline with hexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 2,5-Bis(hexyloxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated aniline derivatives.

Scientific Research Applications

2,5-Bis(hexyloxy)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Materials Science: The compound can be used in the development of organic electronic materials, such as conductive polymers and liquid crystals.

    Biology and Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.

    Industry: It can be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,5-Bis(hexyloxy)aniline involves its interaction with various molecular targets and pathways. The hexyloxy groups can influence the compound’s solubility and reactivity, while the aniline moiety can participate in hydrogen bonding and other interactions with biological molecules. These properties make it a versatile compound for various applications.

Comparison with Similar Compounds

    4-(Hexyloxy)aniline: Similar structure but with a single hexyloxy group at the 4 position.

    2,5-Dimethoxyaniline: Similar structure with methoxy groups instead of hexyloxy groups.

Uniqueness: 2,5-Bis(hexyloxy)aniline is unique due to the presence of two hexyloxy groups, which can significantly alter its physical and chemical properties compared to its analogs. This makes it particularly useful in applications requiring specific solubility and reactivity profiles.

Properties

CAS No.

159539-53-4

Molecular Formula

C18H31NO2

Molecular Weight

293.4 g/mol

IUPAC Name

2,5-dihexoxyaniline

InChI

InChI=1S/C18H31NO2/c1-3-5-7-9-13-20-16-11-12-18(17(19)15-16)21-14-10-8-6-4-2/h11-12,15H,3-10,13-14,19H2,1-2H3

InChI Key

YADACKYMINHBDB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC(=C(C=C1)OCCCCCC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.